3-Methoxypyridazine

Organic Synthesis Pyridazine Functionalization Catalytic Transfer Hydrogenation

3-Methoxypyridazine (CAS 19064-65-4, C₅H₆N₂O, MW 110.11) is a monosubstituted pyridazine featuring a methoxy group at the 3-position of the 1,2-diazine ring. It is a colorless to pale yellow liquid with a boiling point of 87 °C at 13 mmHg, density of 1.102 g/cm³, and λmax of 265 nm in H₂O.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 19064-65-4
Cat. No. B101933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridazine
CAS19064-65-4
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCOC1=NN=CC=C1
InChIInChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3
InChIKeyASFHDLDAWYTMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxypyridazine (CAS 19064-65-4): A Pyridazine Building Block with Differentiated Reactivity, Basicity, and Synthetic Accessibility for Heterocyclic Chemistry


3-Methoxypyridazine (CAS 19064-65-4, C₅H₆N₂O, MW 110.11) is a monosubstituted pyridazine featuring a methoxy group at the 3-position of the 1,2-diazine ring. It is a colorless to pale yellow liquid with a boiling point of 87 °C at 13 mmHg, density of 1.102 g/cm³, and λmax of 265 nm in H₂O . Relative to unsubstituted pyridazine (conjugate acid pKa ~2.0–2.3), the electron-donating methoxy substituent raises the predicted pKa to 3.21, conferring moderately enhanced basicity . The compound serves as a versatile intermediate for constructing functionalized pyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology [1]. Its physicochemical profile—intermediate lipophilicity (ACD/LogP 0.26), a single hydrogen-bond acceptor rotatable bond, and a topological polar surface area of 35 Ų—distinguishes it from both more polar (3-hydroxy) and more lipophilic but less basic (3-chloro) analogs, making it a strategically tunable building block in medicinal and agrochemical discovery programs .

Why 3-Methoxypyridazine Cannot Be Casually Substituted: Physicochemical and Reactivity Divergence Across 3-Substituted Pyridazine Analogs


The 3-substituted pyridazine series exhibits pronounced property cliffs that preclude generic interchange. A single substituent change at the 3-position can shift the conjugate acid pKa by over 2.2 log units—from 0.99 (3-chloropyridazine) to 3.21 (3-methoxypyridazine) to 11.47 (3-hydroxypyridazine)—corresponding to a >160-fold difference in protonation equilibrium at physiological pH . Lipophilicity varies from LogP −0.09 (3-methyl) to 0.26 (3-methoxy) to 1.13 (3-chloro), affecting membrane permeability and formulation behavior [1]. Reactivity toward nucleophiles differs dramatically: 3-chloropyridazine undergoes SNAr readily, whereas 3-methoxypyridazine requires fundamentally different activation modes such as directed ortho-metalation or N-oxide formation before further functionalization . Synthetic accessibility is also substituent-dependent: methoxylation of 3-chloropyridazine proceeds in only 33% yield, while reductive dechlorination of 3-chloro-6-methoxypyridazine affords 3-methoxypyridazine in 88–89% yield [2]. These quantitative divergences mean that selecting the wrong 3-substituted pyridazine can lead to failed syntheses, misinterpreted biological data, or irreproducible results. The evidence below provides the head-to-head data needed to support an informed procurement decision.

Quantitative Differentiation Evidence for 3-Methoxypyridazine vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Synthetic Accessibility: Reductive Dechlorination Route Affords 3-Methoxypyridazine in 88–89% Yield vs. 33% via Direct Methoxylation of 3-Chloropyridazine

Two synthetic routes to 3-methoxypyridazine have been quantitatively compared. Route A (reductive dechlorination): 3-chloro-6-methoxypyridazine undergoes Pd/C-catalyzed transfer hydrogenation with ammonium formate in methanol at room temperature for 30 minutes, yielding 3-methoxypyridazine in 88% isolated yield (2.41 g from 3.60 g starting material, 95% purity) . Route B (direct methoxylation): treatment of 3-chloropyridazine with sodium methoxide in methanol at elevated temperature yields only 33% 3-methoxypyridazine even after 1 hour of heating [1]. The 2.7-fold yield advantage of Route A demonstrates that the compound is most efficiently accessed via reductive dechlorination of a pre-installed 6-methoxy-3-chloro intermediate rather than direct nucleophilic displacement on the unsubstituted 3-chloropyridazine scaffold.

Organic Synthesis Pyridazine Functionalization Catalytic Transfer Hydrogenation

Basicity Differentiation: 3-Methoxypyridazine (pKa 3.21) Is Approximately 166-Fold More Basic Than 3-Chloropyridazine (pKa 0.99)

Predicted aqueous pKa values reveal a striking difference in basicity across 3-substituted pyridazines. 3-Methoxypyridazine has a predicted pKa of 3.21±0.10, compared to 0.99±0.10 for 3-chloropyridazine—a difference of 2.22 log units . This corresponds to a ~166-fold difference in the equilibrium constant for protonation (ΔpKa = 2.22 → K_a ratio ≈ 166). For context, 3-methylpyridazine (pKa 3.47±0.10) is slightly more basic than the methoxy analog, while the parent pyridazine conjugate acid pKa is approximately 2.0–2.3 [1]. The methoxy group acts as a moderate electron-donating substituent, partially counteracting the electron-deficient character of the pyridazine ring, whereas the chloro substituent further enhances electron deficiency and depresses basicity.

Physicochemical Profiling Drug Design Protonation State

Lipophilicity Tuning: 3-Methoxypyridazine (ACD/LogP 0.26) Occupies a Privileged Intermediate Lipophilicity Window Between 3-Methyl (LogP −0.09) and 3-Chloro (LogP 1.13) Analogs

The ACD/LogP of 3-methoxypyridazine is 0.26, with LogD (pH 7.4) of 0.263, reflecting near-neutral partitioning behavior . This places it in an intermediate lipophilicity window: 3-methylpyridazine is more hydrophilic (LogP −0.09), while 3-chloropyridazine is significantly more lipophilic (LogP 0.60–1.13, depending on source) [1]. The 0.35 log unit difference between methoxy and methyl analogs translates to an approximately 2.2-fold higher octanol/water partition coefficient for the methoxy derivative. The difference versus the chloro analog is even more pronounced (~0.3–0.9 log units, or 2–8× higher lipophilicity for chloro). In drug discovery, the LogP window of 0–3 is generally considered favorable for oral bioavailability; 3-methoxypyridazine resides near the lower boundary, offering a balanced profile that avoids both excessive hydrophilicity (which can limit membrane permeability) and excessive lipophilicity (which can promote off-target binding and metabolic instability).

Drug-Likeness Lipophilicity Optimization ADME Profiling

UV Spectroscopic Differentiation: 3-Methoxypyridazine (λmax 265 nm in H₂O) Is Spectrally Distinct from 3(2H)-Pyridazinone (λmax 290 nm in EtOH), Enabling Facile Analytical Discrimination

The UV absorption maximum of 3-methoxypyridazine is λmax 265 nm in aqueous solution (literature value), whereas the keto tautomer of 3-hydroxypyridazine—3(2H)-pyridazinone—exhibits λmax 290 nm in ethanol . This 25 nm bathochromic shift reflects the difference between the methoxy-substituted aromatic pyridazine chromophore and the extended conjugation present in the pyridazinone tautomer. The spectral distinction is sufficient to allow HPLC-UV or diode-array detection to unambiguously resolve the two species in reaction monitoring or purity assessment. Additionally, 3-methoxypyridazine 1-oxide shows further spectral shifts due to N-oxide formation, providing an additional analytical handle for tracking oxidation reactions [1].

Analytical Chemistry Quality Control UV-Vis Spectroscopy

Chemoselective Amination Reactivity: 3-Methoxypyridazine Undergoes Direct 4-Amination in 22% Yield vs. 50% for 3,6-Dimethoxypyridazine, Revealing Substituent-Dependent Reactivity Under Chichibabin-Type Conditions

Under potassium amide/liquid ammonia/potassium permanganate conditions (Chichibabin-type amino-oxidation), 3-methoxypyridazine (4b) is converted to the corresponding 4-aminopyridazine (6b) in 22% isolated yield, while 3,6-dimethoxypyridazine (4a) gives the analogous 4-amino derivative (6a) in 50% yield [1]. Notably, the reaction of 3-methoxypyridazine also produces 3,3′-dimethoxy-4,4′-bipyridazine (7) as a byproduct in 23% yield, indicating a competing dimerization pathway that is absent or suppressed in the 3,6-dimethoxy substrate. This direct head-to-head comparison within the same study reveals that the presence of a second methoxy group at the 6-position significantly enhances the yield of direct C–H amination (2.3-fold improvement), a finding that directly informs the choice of pyridazine building block for late-stage C–H functionalization strategies.

C–H Functionalization Amination Pyridazine Derivatization

Cross-Coupling Versatility: 3-Methoxypyridazines Serve as Direct Precursors to Pyridazin-3(2H)-one Derivatives via Pd-Catalyzed Suzuki–Miyaura Coupling in 40–75% Yield

3-Methoxypyridazines bearing a boronic acid/ester handle (accessible via directed ortho-metalation–boronation) undergo palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl halides to produce aryl-/heteroarylpyridazines in synthetically viable yields of typically 40–75% [1]. The resulting 3-methoxypyridazine products are then converted to pyridazin-3(2H)-one derivatives through straightforward demethylation procedures. This two-step sequence—cross-coupling followed by methoxy hydrolysis—provides a modular route to diverse 4,6-diaryl/heteroaryl pyridazinones that is not directly accessible from 3-chloropyridazine, which would require orthogonal protection/deprotection strategies due to competing SNAr reactivity of the chloro substituent. The methoxy group thus serves a dual role: it directs ortho-metalation for boronation and acts as a masked carbonyl for subsequent pyridazinone formation [1]. The broader applicability of 3-methoxypyridazine derivatives in nickel-catalyzed electrochemical cross-coupling has also been demonstrated with 3-chloro-6-methoxypyridazine as substrate, further underscoring the synthetic versatility of methoxy-substituted pyridazines .

Cross-Coupling Medicinal Chemistry Library Synthesis

Recommended Application Scenarios for 3-Methoxypyridazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Pyridazin-3(2H)-one Library Synthesis via Traceless Methoxy-Directed Cross-Coupling

3-Methoxypyridazine is the building block of choice for constructing 4,6-diaryl/heteroaryl pyridazin-3(2H)-one libraries. The methoxy group serves a dual function: (i) it directs ortho-metalation for boronic ester installation, and (ii) it acts as a masked carbonyl that is unveiled by demethylation after cross-coupling [1]. This strategy generates pyridazinone products in 40–75% overall yield across the two-step sequence. Neither 3-chloropyridazine (which would undergo competing SNAr) nor 3-hydroxypyridazine (which exists as the less reactive pyridazinone tautomer) can replicate this sequence . The balanced LogP (0.26) and moderate basicity (pKa 3.21) of the methoxy building block further ensure that the cross-coupling intermediates remain within drug-like physicochemical space, facilitating downstream ADME optimization.

Process Chemistry: Gram-to-Kilogram Synthesis via High-Yield Reductive Dechlorination Route

For scale-up applications, 3-methoxypyridazine is most efficiently produced via catalytic transfer hydrogenation of 3-chloro-6-methoxypyridazine (88% yield, 95% purity, room temperature, 30-minute reaction time), a protocol documented in multiple patent filings (US2008/318943, US2006/148801, WO2012/69202, EP2463289) [1]. This route offers a 2.7-fold yield advantage over the alternative direct methoxylation of 3-chloropyridazine (33% yield) , making it the economically rational choice at any scale above gram quantities. The mild conditions (atmospheric pressure, room temperature, ammonium formate as hydrogen source) minimize capital equipment requirements and enhance safety relative to high-pressure hydrogenation alternatives. Procurement specifications should require ≥95% purity (GC or HPLC) with key impurity profiling for residual 3-chloro-6-methoxypyridazine starting material.

Analytical Reference Standard: UV-Based Purity Monitoring via λmax 265 nm Spectral Window

The distinct UV absorption of 3-methoxypyridazine (λmax 265 nm in H₂O) relative to its common hydrolysis/degradation product 3(2H)-pyridazinone (λmax 290 nm in EtOH) enables straightforward HPLC-UV purity monitoring without mass spectrometric detection [1]. A diode-array detector set to monitor both wavelengths can simultaneously quantify the parent compound and the hydrolyzed impurity in a single chromatographic run. This is of particular value for stability-indicating method development in regulated environments (GMP/GLP), where 3-methoxypyridazine may be used as a reference standard or key starting material. Procurement of material with certified λmax and HPLC purity data is recommended for analytical laboratories establishing in-house reference standard programs.

Agrochemical Intermediate: Pyridazine-Containing Herbicide Scaffold Derivatization

The pyridazine pharmacophore is a core structural element in commercial herbicides including credazine, pyridafol, and pyridate [1]. 3-Methoxypyridazine, with its modifiable methoxy group and electron-rich pyridazine ring, serves as an entry point for synthesizing novel pyridazine-based herbicidal candidates. Its intermediate LogP (0.26) and low bioaccumulation potential (BCF = 1) are favorable for agrochemical applications where balanced soil mobility and plant uptake are required . The N-oxide of 3-methoxypyridazine, accessible via H₂O₂ oxidation in acetic acid, provides an additional vector for introducing substituents at the 4- and 6-positions via electrophilic substitution, as demonstrated by nitration studies yielding 3-methoxy-4-nitropyridazine 1-oxide [2]. Agrochemical discovery programs seeking to explore pyridazine chemical space should stock 3-methoxypyridazine alongside its 3-chloro and 3,6-dichloro congeners to maximize scaffold diversification options.

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